R406

Description

Structure

3D Structure of Parent

Properties

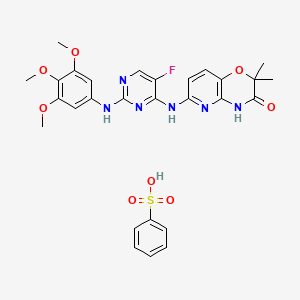

IUPAC Name |

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDRJPYSTZHIOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN6O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475212 |

Source

|

| Record name | R406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841290-81-1 |

Source

|

| Record name | R 406 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

R406 Benzenesulfonate: A Deep Dive into its Core Mechanism of Action as a Spleen Tyrosine Kinase (SYK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

R406 Benzenesulfonate, the active metabolite of the prodrug Fostamatinib, is a potent inhibitor of spleen tyrosine kinase (SYK). This pivotal position in intracellular signaling pathways has established R406 as a significant therapeutic agent, particularly in the management of immune-mediated diseases. This technical guide provides an in-depth exploration of the core mechanism of action of R406, focusing on its molecular interactions, downstream signaling consequences, and the experimental evidence that underpins our understanding of its function.

Fostamatinib is the first-in-class oral SYK inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[1] Its therapeutic efficacy stems from the ability of its active metabolite, R406, to modulate the aberrant immune responses that drive platelet destruction in ITP. Furthermore, the anti-inflammatory properties of R406 have been extensively investigated in the context of rheumatoid arthritis (RA) and other autoimmune conditions.

This document will dissect the intricate details of R406's mechanism of action, presenting quantitative data on its potency and selectivity, detailed methodologies of key experiments, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (SYK)

The primary molecular target of R406 is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling cascades of various immune cells. R406 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the SYK enzyme and thereby preventing its phosphorylation and activation. This inhibition is crucial as SYK is a central mediator of signal transduction downstream of immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR).[2]

Fc Receptor (FcR) Signaling Inhibition

In immune thrombocytopenia (ITP), autoantibodies coat platelets, marking them for destruction by phagocytic cells, primarily macrophages in the spleen. These macrophages recognize the antibody-coated platelets via their Fc gamma receptors (FcγRs). The binding of the antibody's Fc region to the FcγR triggers a signaling cascade that is critically dependent on SYK.

Upon FcγR clustering, associated Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the receptor chains. SYK is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains. This binding event activates SYK, which in turn phosphorylates a host of downstream effector molecules, including phospholipase Cγ (PLCγ), phosphoinositide 3-kinase (PI3K), and Vav. This signaling cascade ultimately leads to cytoskeletal rearrangements and phagocytosis of the opsonized platelet.

R406, by inhibiting SYK, effectively blocks this entire downstream signaling pathway. This abrogation of FcγR-mediated signaling prevents the phagocytosis of antibody-coated platelets, thereby increasing platelet counts and ameliorating the bleeding diathesis characteristic of ITP.

B-Cell Receptor (BCR) Signaling Inhibition

SYK is also a critical component of the B-cell receptor (BCR) signaling pathway. The BCR is essential for B-cell development, survival, and activation. Upon antigen binding, the BCR aggregates, leading to the phosphorylation of ITAMs in the associated Igα and Igβ subunits by Src-family kinases. Similar to FcR signaling, this recruits and activates SYK.

Activated SYK then initiates a downstream signaling cascade that results in the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors drive B-cell proliferation, differentiation into antibody-producing plasma cells, and cytokine production.

By inhibiting SYK, R406 can dampen B-cell activation and proliferation. This mechanism is particularly relevant in autoimmune diseases like rheumatoid arthritis, where autoantibody production by B cells is a key pathogenic feature.

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity over other kinases. R406 is a potent inhibitor of SYK with a high degree of selectivity, though it does exhibit some off-target activity.

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| SYK | Cell-free | 41 | 30 | [2] |

| FLT3 | Cell-free | ~205 | - | |

| KDR (VEGFR2) | Cell-free | - | - | |

| c-Kit | Cell-free | - | - | |

| PDGFRβ | Cell-free | - | - | |

| Src | Cell-free | - | - | |

| Lyn | Cell-free | - | - | |

| Fgr | Cell-free | - | - | |

| Lck | Cell-free | - | - | |

| Ret | Cell-free | - | - |

Note: A comprehensive kinase selectivity profile with IC50 values for a broader range of kinases is essential for a complete understanding of R406's activity. The table above represents key on- and off-target kinases of interest. Further research is required to populate a more extensive table.

The off-target inhibition of kinases such as KDR (Vascular Endothelial Growth Factor Receptor 2) is clinically relevant, as it has been linked to the adverse effect of hypertension observed in some patients treated with Fostamatinib.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize R406 is crucial for interpreting the data and for designing future studies. Below are outlines of key experimental protocols.

In Vitro SYK Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory activity of R406 on the SYK enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of R406 against purified SYK kinase.

Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus inversely proportional to the kinase inhibitory activity of the test compound.

Materials:

-

Recombinant human SYK enzyme

-

SYK kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

SYK substrate (e.g., poly(Glu, Tyr) 4:1)

-

R406 Benzenesulfonate serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of R406 in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, R406 solution (or DMSO for control), and the SYK enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the R406 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Fcγ Receptor-Mediated Phagocytosis Assay

This cell-based assay is crucial for evaluating the functional consequence of SYK inhibition by R406 on macrophage activity.

Objective: To determine the effect of R406 on the phagocytosis of antibody-opsonized particles by macrophages.

Principle: Macrophages are incubated with fluorescently labeled particles (e.g., beads or red blood cells) that have been coated with IgG antibodies. The extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary human monocyte-derived macrophages.

-

Fluorescently labeled beads or red blood cells.

-

IgG antibody specific for the particle surface antigen.

-

R406 Benzenesulfonate.

-

Cell culture medium.

-

Trypan blue or another quenching agent to differentiate between internalized and surface-bound particles.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Culture macrophages to an appropriate density. Pre-treat the cells with various concentrations of R406 or vehicle control for a specified time (e.g., 1-2 hours).

-

Opsonization of Particles: Incubate the fluorescently labeled particles with the IgG antibody to allow for opsonization.

-

Phagocytosis: Add the opsonized particles to the macrophage cultures and incubate for a period that allows for phagocytosis (e.g., 30-60 minutes).

-

Quenching and Washing: Add a quenching agent like trypan blue to quench the fluorescence of non-internalized particles. Wash the cells to remove any remaining extracellular particles.

-

Quantification:

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of fluorescently positive cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of internalized particles per cell.

-

-

Data Analysis: Compare the extent of phagocytosis in R406-treated cells to the vehicle-treated control to determine the inhibitory effect of R406.

B-Cell Activation Assay

This assay assesses the impact of R406 on the activation of B-cells following BCR stimulation.

Objective: To measure the effect of R406 on B-cell activation markers and proliferation following BCR cross-linking.

Principle: B-cells are stimulated with an anti-IgM antibody to cross-link the BCR and initiate the signaling cascade. The activation status of the B-cells is then assessed by measuring the expression of activation markers (e.g., CD69, CD86) by flow cytometry or by quantifying cell proliferation.

Materials:

-

Isolated primary B-cells or a B-cell line (e.g., Ramos).

-

Anti-IgM antibody (F(ab')2 fragment to avoid Fc receptor binding).

-

R406 Benzenesulfonate.

-

Cell culture medium.

-

Fluorochrome-conjugated antibodies against B-cell activation markers (e.g., anti-CD69, anti-CD86).

-

Proliferation assay reagent (e.g., CFSE or BrdU).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Culture B-cells and pre-treat with various concentrations of R406 or vehicle control.

-

BCR Stimulation: Add anti-IgM antibody to the cell cultures to stimulate the BCR.

-

Incubation: Incubate the cells for an appropriate time to allow for the expression of activation markers (e.g., 6-24 hours) or for proliferation to occur (e.g., 48-72 hours).

-

Staining and Analysis:

-

Activation Markers: Stain the cells with fluorochrome-conjugated antibodies against activation markers and analyze by flow cytometry.

-

Proliferation: If using CFSE, the dye will have been added before stimulation, and its dilution is measured by flow cytometry. If using BrdU, it is added during the final hours of culture, and its incorporation into DNA is detected by flow cytometry using a specific antibody.

-

-

Data Analysis: Compare the expression of activation markers or the degree of proliferation in R406-treated cells to the stimulated, vehicle-treated control to determine the inhibitory effect of R406 on BCR-mediated activation.

Clinical Trial Methodologies

The clinical development of Fostamatinib has provided a wealth of data on the efficacy and safety of R406 in human diseases. The methodologies of these trials are critical for understanding the clinical relevance of its mechanism of action.

Fostamatinib in Immune Thrombocytopenia (FIT Phase 3 Program)

The FIT program consisted of two identical, multicenter, randomized, double-blind, placebo-controlled studies (FIT-1 and FIT-2).[1]

-

Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior therapy and had platelet counts consistently below 30,000/μL.[3]

-

Study Design: Patients were randomized in a 2:1 ratio to receive either Fostamatinib or placebo orally twice a day for 24 weeks.[1][3]

-

Dosing: The starting dose of Fostamatinib was 100 mg twice daily. The dose could be increased to 150 mg twice daily after 4 weeks in non-responders.[1][4]

-

Primary Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL on at least four of the last six scheduled clinic visits between weeks 14 and 24 of treatment.[3]

-

Key Secondary Endpoints: Included overall platelet response (attaining a platelet count ≥50,000/μL at least once within the first 12 weeks), durability of response, and safety.

Fostamatinib in Rheumatoid Arthritis (OSKIRA Program)

The OSKIRA (Oral SYK Inhibition in Rheumatoid Arthritis) program comprised several Phase 2 and Phase 3 clinical trials.

-

Patient Population: Patients with active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying anti-rheumatic drugs (csDMARDs) or biologic DMARDs.

-

Study Design: These were typically randomized, double-blind, placebo-controlled trials. For example, the OSKIRA-1 study evaluated Fostamatinib in patients with an inadequate response to methotrexate.[5][6]

-

Dosing: Various dosing regimens of Fostamatinib were investigated, often in combination with methotrexate.

-

Primary Endpoint: The primary endpoint was typically the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at a specified time point (e.g., 24 weeks).

-

Key Secondary Endpoints: Included higher levels of ACR response (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and assessments of physical function and radiographic progression.

Conclusion

R406 Benzenesulfonate, the active metabolite of Fostamatinib, is a potent and selective inhibitor of spleen tyrosine kinase. Its core mechanism of action lies in the blockade of SYK-dependent signaling downstream of Fc and B-cell receptors. This targeted inhibition of a key kinase in immune cell activation provides a powerful therapeutic strategy for a range of autoimmune and inflammatory diseases. The in-depth understanding of its molecular interactions, supported by robust quantitative data and well-defined experimental and clinical methodologies, solidifies the position of R406 as a cornerstone of SYK-targeted therapy. Further research into its broader kinase profile and long-term clinical outcomes will continue to refine its therapeutic applications and enhance our understanding of the intricate role of SYK in human health and disease.

References

- 1. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Rigel Announces Results from the Second FIT Phase 3 Study and the Long-Term Open-Label Extension Study for Fostamatinib in ITP :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]

- 4. Trial Design | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]

- 5. Evaluation of effectiveness of two dosing regimens of fostamatinib compared to placebo in patients with rheumatoid arthritis (RA) who are taking disease modifying anti-rheumatic drug (DMARD) but not responding. [astrazenecaclinicaltrials.com]

- 6. Evaluation of efficacy and safety of fostamatinib monotherapy compared with adalimumab monotherapy in patients with rheumatoid arthritis (RA) [astrazenecaclinicaltrials.com]

The Syk Inhibition Pathway of R406 Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the R406 benzenesulfonate spleen tyrosine kinase (Syk) inhibition pathway. R406 is the active metabolite of the prodrug fostamatinib and a potent, ATP-competitive inhibitor of Syk, a critical non-receptor tyrosine kinase involved in signal transduction of activating Fc receptors (FcRs) and the B-cell receptor (BCR). By inhibiting Syk, R406 effectively modulates downstream signaling cascades, leading to the attenuation of inflammatory responses and cellular activation. This guide details the mechanism of action of R406, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways.

Introduction

Spleen tyrosine kinase (Syk) is a pivotal mediator in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1] Its activation, downstream of immunoreceptors such as Fc receptors and the B-cell receptor, initiates a cascade of phosphorylation events that are crucial for cellular responses like degranulation, phagocytosis, and the production of inflammatory mediators.[1][2] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

R406, the active metabolite of fostamatinib, has emerged as a significant therapeutic agent targeting the Syk pathway.[3][4] Fostamatinib is an orally administered prodrug that is rapidly converted to R406 in the intestine.[5][6] R406 exhibits potent and selective inhibition of Syk, making it a valuable tool for both research and clinical applications.[4][7] This guide serves as a comprehensive resource for understanding and investigating the R406-mediated inhibition of the Syk signaling pathway.

Mechanism of Action of R406

R406 functions as a competitive inhibitor of ATP at the catalytic site of the Syk kinase domain.[5][8][9] By binding to the ATP pocket, R406 prevents the phosphorylation of Syk itself and its downstream substrates, thereby blocking the propagation of the signaling cascade.[5][8] This inhibition effectively abrogates the cellular responses triggered by FcR and BCR activation.

The inhibitory action of R406 on Syk leads to the suppression of a multitude of downstream signaling molecules. Key among these are the inhibition of phosphorylation of phospholipase C gamma (PLCγ), which in turn affects calcium mobilization, and the mitogen-activated protein kinase (MAPK) pathways, including Erk, p38, and JNK.[4]

Quantitative Data for R406

The potency and selectivity of R406 have been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data for R406's inhibitory activity against Syk and other kinases.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Syk) | 41 nM | Cell-free kinase assay | [4][10] |

| Ki (Syk) | 30 nM | ATP-competitive inhibition assay | [5][9][10] |

| EC50 (IgE-mediated degranulation) | 56-64 nM | Cultured human mast cells | [5][9] |

| EC50 (BCR-mediated CD69 upregulation) | 48 nM | Primary human B-cells | [11] |

| IC50 (FLT3) | ~205 nM | Cell-free kinase assay | [4][8] |

Table 1: In Vitro and Cellular Inhibitory Activity of R406

Signaling Pathways

The inhibition of Syk by R406 disrupts key signaling pathways originating from Fc and B-cell receptors. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by R406.

Fc Receptor (FcR) Signaling Pathway

Caption: Fc Receptor signaling pathway and R406 inhibition point.

B-Cell Receptor (BCR) Signaling Pathway

Caption: B-Cell Receptor signaling pathway and R406 inhibition point.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of R406 on the Syk pathway.

In Vitro Syk Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of R406 to inhibit the kinase activity of purified Syk enzyme.

Materials:

-

Purified recombinant Syk enzyme

-

HS1 peptide substrate

-

ATP

-

Kinase buffer (20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/mL acetylated BGG)

-

R406 serially diluted in DMSO

-

PTK quench mix (containing EDTA, anti-phosphotyrosine antibody, and a fluorescent phosphopeptide tracer)

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of R406 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations with a final DMSO concentration of 0.2%.

-

In a 384-well plate, add the diluted R406 or DMSO (vehicle control).

-

Add the HS1 peptide substrate (final concentration 5 µM) and ATP (final concentration 4 µM) to each well.

-

Initiate the kinase reaction by adding 0.125 ng of Syk enzyme to each well. The final reaction volume is 20 µL.

-

Incubate the plate at room temperature for 40 minutes.

-

Stop the reaction by adding 20 µL of the PTK quench mix to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[4][8]

Caption: Workflow for the in vitro Syk kinase inhibition assay.

Cell-Based Fc Receptor Signaling Assay (Mast Cell Degranulation)

This assay measures the effect of R406 on the degranulation of mast cells, a key FcεRI-mediated response.

Materials:

-

Human mast cell line (e.g., CHMC) or primary human mast cells

-

Anti-human IgE antibody

-

R406

-

Buffer for cell suspension and stimulation

-

Tryptase release assay kit or histamine ELISA kit

-

96-well plates

Procedure:

-

Culture and prime human mast cells with IgE.

-

Pre-incubate the primed mast cells with various concentrations of R406 or DMSO (vehicle control) for 30-60 minutes at 37°C.

-

Stimulate the cells with an optimal concentration of anti-human IgE antibody for 30 minutes at 37°C to induce degranulation.

-

Pellet the cells by centrifugation.

-

Collect the supernatant and measure the amount of released tryptase or histamine using a commercially available kit according to the manufacturer's instructions.

-

Determine the EC50 value of R406 for the inhibition of degranulation.[5][9][12]

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. cellagentech.com [cellagentech.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Active Metabolite of Fostamatinib: A Technical Guide

Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, serves as a prodrug that undergoes rapid conversion to its active metabolite, R406. This guide provides a detailed technical overview of R406, its pharmacokinetic profile, the experimental methodologies used for its characterization, and its role in the context of Syk signaling pathways.

Fostamatinib is a therapeutic agent approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. The clinical efficacy of fostamatinib is not attributed to the parent compound itself, but rather to its potent, active metabolite, R406. Following oral administration, fostamatinib is quickly metabolized in the gut by alkaline phosphatase to R406. This active moiety is then absorbed into the systemic circulation and is responsible for the therapeutic inhibition of Syk.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic profiles of both fostamatinib and its active metabolite R406 have been characterized in multiple clinical studies. Following oral administration of fostamatinib, the parent drug is often undetectable or present at very low levels in plasma, while R406 is readily quantifiable.

Table 1: Pharmacokinetic Parameters of R406 Following Oral Administration of Fostamatinib in Healthy Adults

| Parameter | 100 mg Fostamatinib | 150 mg Fostamatinib |

| Cmax (ng/mL) | 37.0 (± 8.0) | 52.0 (± 14.0) |

| Tmax (hr) | 1.5 (1.0 - 2.0) | 1.5 (1.0 - 4.0) |

| AUC0-inf (ng·hr/mL) | 252 (± 52) | 363 (± 88) |

| t1/2 (hr) | ~15 | ~15 |

Data are presented as mean (± standard deviation) or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life.

Table 2: In Vitro Activity of R406

| Target | IC50 (nM) |

| Spleen Tyrosine Kinase (Syk) | 41 |

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Quantification of Fostamatinib and R406 in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous determination of fostamatinib and R406 in human plasma.

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An aliquot of plasma (e.g., 50 µL) is mixed with a protein precipitation agent, such as acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of R406).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube, and may be evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions:

-

Liquid Chromatography: Reverse-phase chromatography is used to separate the analytes. A C18 column is a common choice. The mobile phase typically consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions are specific for the parent and product ions of fostamatinib and R406.

In Vitro Syk Inhibition Assay

The inhibitory activity of R406 against Syk is determined using a biochemical kinase assay.

Protocol Outline:

-

Recombinant human Syk enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) in a reaction buffer.

-

R406 at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays.

-

The concentration of R406 that inhibits 50% of the Syk kinase activity (IC50) is calculated from the dose-response curve.

Visualizations

An In-depth Technical Guide to R406 Benzenesulfonate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R406 Benzenesulfonate, the benzenesulfonate salt of R406 (Tamatinib), a potent inhibitor of Spleen Tyrosine Kinase (Syk). R406 is the active metabolite of the orally administered prodrug Fostamatinib (Tavalisse™), which has garnered significant interest for its therapeutic potential in various immunological and oncological conditions. This document details the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with R406 Benzenesulfonate.

Chemical Structure and Identification

R406 is the biologically active molecule, while Fostamatinib is the phosphate prodrug designed to enhance oral bioavailability. Upon oral administration, Fostamatinib is rapidly converted to R406 in the gut by alkaline phosphatases.[1] R406 Benzenesulfonate is a salt form of R406.

R406 (Tamatinib)

-

IUPAC Name: 6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][2][3]oxazin-3-one[4]

-

Chemical Formula: C₂₂H₂₃FN₆O₅[5]

-

CAS Number: 841290-80-0[5]

R406 Benzenesulfonate

-

IUPAC Name: benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][2][3]oxazin-3-one[4]

Benzenesulfonate

Physicochemical Properties

The following tables summarize the key physicochemical properties of R406 Benzenesulfonate, its active form R406, and its prodrug Fostamatinib.

Table 1: Physicochemical Properties of R406 Benzenesulfonate and R406 (Tamatinib)

| Property | R406 Benzenesulfonate | R406 (Tamatinib) |

| Molecular Formula | C₂₈H₂₉FN₆O₈S[2][4] | C₂₂H₂₃FN₆O₅[5] |

| Molecular Weight | 628.6 g/mol [2][4] | 470.46 g/mol |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMSO[7] | Data not readily available |

| pKa | Data not readily available | Data not readily available |

| IC₅₀ (Syk) | 41 nM[3] | 41 nM[8] |

| Kᵢ (Syk) | 30 nM (ATP-competitive)[3] | 30 nM (ATP-competitive)[8] |

Table 2: Physicochemical Properties of Fostamatinib

| Property | Fostamatinib |

| Molecular Formula | C₂₃H₂₆FN₆O₉P[1][9] |

| Molecular Weight | 580.46 g/mol [2][9] |

| Appearance | White to off-white solid[9] |

| Solubility | Soluble in DMSO[10] |

| pKa | Data not readily available |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C[9] |

Table 3: Physicochemical Properties of Benzenesulfonic Acid (for reference)

| Property | Benzenesulfonic Acid |

| Molecular Formula | C₆H₆O₃S[11] |

| Molecular Weight | 158.17 g/mol [11] |

| Appearance | Colorless crystalline solid[11] |

| Melting Point | 51 °C (anhydrous)[11] |

| Boiling Point | 190 °C[11] |

| Solubility | Soluble in water and ethanol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[11] |

| pKa | -2.8[11] |

Mechanism of Action and Signaling Pathway

R406 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[7] Syk is a key mediator of signal transduction downstream of immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR). By inhibiting Syk, R406 effectively blocks these signaling cascades, leading to the modulation of immune responses.

Inhibition of Fc Receptor (FcR) Signaling

In myeloid cells such as macrophages and mast cells, the crosslinking of Fc receptors by immune complexes triggers a signaling cascade that is highly dependent on Syk. This pathway is central to processes like phagocytosis, degranulation, and the release of inflammatory mediators. R406 inhibits FcR-mediated signaling, thereby reducing inflammation and cell activation.

Caption: Fc Receptor signaling pathway and the inhibitory action of R406.

Inhibition of B-Cell Receptor (BCR) Signaling

In B-lymphocytes, the binding of an antigen to the B-cell receptor initiates a signaling cascade that is essential for B-cell activation, proliferation, and differentiation. Syk is a central molecule in this pathway, and its inhibition by R406 can block these processes, which is particularly relevant in the context of B-cell malignancies and autoimmune diseases.

Caption: B-Cell Receptor signaling pathway and the inhibitory action of R406.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of R406.

In Vitro Syk Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of R406 against Syk kinase.

Materials:

-

Recombinant human Syk enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

-

ATP

-

Syk substrate (e.g., a synthetic peptide)

-

R406 Benzenesulfonate (or R406) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of R406 Benzenesulfonate in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µl of diluted R406 or DMSO (vehicle control).

-

2 µl of Syk enzyme diluted in kinase buffer.

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add 2 µl of a mixture of Syk substrate and ATP (at a concentration close to the Kₘ for ATP) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each R406 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the R406 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of R406 on the viability and proliferation of cell lines.

Materials:

-

Cell line of interest (e.g., a B-cell lymphoma cell line)

-

Complete cell culture medium

-

R406 Benzenesulfonate dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: Treat the cells with a serial dilution of R406. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium (for adherent cells) and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilizing agent can be added directly.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of the R406 concentration to determine the EC₅₀ value.

Apoptosis (Annexin V) Assay

This protocol is used to determine if R406 induces apoptosis in cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

R406 Benzenesulfonate dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with R406 at various concentrations for a specified time period. Include a vehicle control.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by R406.

-

Conclusion

R406 Benzenesulfonate, as the salt of the active Syk inhibitor R406, is a valuable tool for researchers in immunology and oncology. Its potent and selective inhibition of Syk kinase provides a powerful means to investigate the roles of FcR and BCR signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and cell-based characterization of R406 and other potential kinase inhibitors. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental methodologies is crucial for advancing research and development in this promising therapeutic area.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FostaMatinib DisodiuM Hexahydrate | 914295-16-2 [amp.chemicalbook.com]

- 11. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of R406 Benzenesulfonate in Arthritis: A Technical Guide

Introduction

R406 Benzenesulfonate is the salt form of R406, the active metabolite of the prodrug Fostamatinib. It is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. In autoimmune and inflammatory diseases like rheumatoid arthritis (RA), aberrant activation of these immune cells leads to chronic inflammation and joint destruction. By targeting Syk, R406 offers a mechanism to interrupt these pathological processes, making it a significant area of interest for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies used to evaluate the therapeutic potential of R406 in arthritis.

Mechanism of Action: Inhibition of Syk-Mediated Signaling

Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) in B-cells, Fc receptors (FcR) in mast cells, macrophages, and neutrophils, and the osteoclast receptor RANK. In the context of arthritis, activation of these receptors by immune complexes and other ligands triggers a cascade of intracellular events that lead to cellular activation, proliferation, and the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, all of which contribute to joint inflammation and damage.

R406 acts by competitively inhibiting the ATP binding site of the Syk kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade. This inhibition leads to a reduction in inflammation and a decrease in the activity of cells that drive the pathology of arthritis.

Preclinical Evaluation in Arthritis Models

The efficacy of R406 has been extensively evaluated in various animal models of arthritis, most notably the collagen-induced arthritis (CIA) model in rodents, which shares many pathological features with human rheumatoid arthritis.

Quantitative Data from Preclinical Studies

| Model | Species | Treatment | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse | R406 (oral) | Dose-dependent reduction in clinical arthritis score, paw swelling, and joint damage. | |

| Collagen-Induced Arthritis (CIA) | Rat | R406 (oral) | Significant inhibition of bone erosions and cartilage destruction. | |

| Monoclonal Antibody-Induced Arthritis | Mouse | R406 (oral) | Prevention of inflammation and joint destruction when administered prophylactically. |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol represents a generalized methodology for evaluating a test compound like R406 in a murine CIA model.

-

Induction of Arthritis:

-

Male DBA/1 mice, 8-10 weeks old, are used.

-

An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

On Day 0, mice are immunized with an intradermal injection of the collagen emulsion at the base of the tail.

-

On Day 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment:

-

Mice are randomly assigned to treatment groups (e.g., vehicle control, R406 low dose, R406 high dose, positive control like methotrexate).

-

Treatment is initiated upon the appearance of clinical signs of arthritis (typically around Day 24-28) and continued daily for a predefined period (e.g., 14-21 days).

-

R406 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage.

-

-

Assessment:

-

Clinical Scoring: Mice are scored daily or every other day for signs of arthritis in each paw, based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Paw thickness is measured using a digital caliper.

-

Histopathology: At the end of the study, mice are euthanized, and hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion, and with Safranin O to assess cartilage destruction.

-

Biomarker Analysis: Serum or plasma may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.

-

In Vitro Activity of R406

The cellular effects of R406 have been characterized in various in vitro assays using primary cells and cell lines relevant to the pathogenesis of arthritis.

Quantitative Data from In Vitro Assays

| Assay Type | Cell Type | Measurement | R406 IC50 | Reference |

| Kinase Assay | Purified Enzyme | Syk Inhibition | 41 nM | |

| B-cell Proliferation | Human B-cells | BCR-stimulated proliferation | ~50 nM | |

| Mast Cell Degranulation | Human Mast Cells | IgE-mediated degranulation | ~136 nM | |

| Cytokine Release | Human Macrophages | TNF-α release | ~30 nM | |

| Osteoclastogenesis | Mouse bone marrow macrophages | Osteoclast formation | ~1 µM |

Experimental Protocol: In Vitro Osteoclastogenesis Assay

This protocol describes a method to assess the effect of R406 on the differentiation of osteoclasts from bone marrow precursors.

-

Cell Isolation and Culture:

-

Bone marrow is flushed from the femurs and tibias of mice.

-

Bone marrow macrophages (BMMs) are isolated by culturing the cells in the presence of M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days.

-

Adherent BMMs are harvested and seeded into 96-well plates.

-

-

Osteoclast Differentiation:

-

BMMs are cultured in differentiation medium containing M-CSF and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) to induce osteoclastogenesis.

-

Cells are treated with various concentrations of R406 or a vehicle control. The medium is replaced every 2-3 days with fresh medium containing the respective treatments.

-

The culture is maintained for 4-6 days, allowing for the formation of mature, multinucleated osteoclasts.

-

-

Assessment:

-

TRAP Staining: Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

-

Quantification: The number of osteoclasts per well is counted under a microscope. The effect of R406 is determined by comparing the number of osteoclasts in treated wells to the vehicle control.

-

Resorption Pit Assay (Optional): To assess osteoclast function, BMMs can be cultured on dentin slices or calcium phosphate-coated plates. The area of resorption pits can be quantified after removing the cells at the end of the culture period.

-

Clinical Efficacy in Rheumatoid Arthritis

Fostamatinib (the prodrug of R406) has been evaluated in Phase II and Phase III clinical trials for the treatment of active rheumatoid arthritis.

Summary of Clinical Trial Data (OSKIRA Program)

| Trial Phase | Patient Population | Treatment Arms | Key Efficacy Endpoint (ACR20) | Key Safety Findings |

| Phase III (OSKIRA-1) | Inadequate response to MTX | Fostamatinib vs. Placebo | Statistically significant improvement in ACR20 response rates for Fostamatinib at 24 weeks. | Diarrhea, hypertension, neutropenia |

| Phase III (OSKIRA-2) | Inadequate response to MTX | Fostamatinib vs. Placebo | Met primary endpoint of ACR20 response at 24 weeks. | Consistent with OSKIRA-1 |

| Phase III (OSKIRA-3) | Inadequate response to DMARDs | Fostamatinib vs. Placebo | Met primary endpoint of ACR20 response at 24 weeks. | Consistent with OSKIRA-1 |

| Phase II | Active RA | Fostamatinib vs. Placebo | Dose-dependent improvement in ACR20/50/70 response rates. | Generally well-tolerated |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.

Conclusion

R406 Benzenesulfonate, the active metabolite of Fostamatinib, demonstrates significant therapeutic potential in arthritis through its potent and selective inhibition of Spleen Tyrosine Kinase. Preclinical studies in animal models of arthritis have consistently shown its ability to reduce inflammation and joint destruction. This is supported by in vitro data demonstrating its inhibitory effects on key cellular drivers of arthritis pathology, including B-cells, macrophages, and osteoclasts. While clinical trials in rheumatoid arthritis have shown efficacy, safety considerations such as hypertension and gastrointestinal side effects are important factors in its clinical use. Further research may focus on optimizing the therapeutic window of Syk inhibition and exploring its potential in other inflammatory arthritides.

R406 Benzenesulfonate: A Technical Guide to its Discovery as a Senolytic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time and contribute to pathology through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). The selective elimination of these detrimental cells using "senolytic" agents has emerged as a promising therapeutic strategy to extend healthspan. This technical guide provides an in-depth overview of the discovery of R406 Benzenesulfonate, the active metabolite of the spleen tyrosine kinase (SYK) inhibitor Fostamatinib, as a novel senolytic agent.

Discovery of R406 as a Senolytic Agent

R406 was identified as a senolytic through a high-throughput screening of a chemical library for compounds that selectively induce death in senescent human diploid fibroblasts (HDFs) compared to their proliferating counterparts. This initial screen highlighted R406's potent and selective cytotoxic effect on senescent cells, prompting further investigation into its mechanism of action.

Quantitative Data Summary

The senolytic activity of R406 has been quantified through various in vitro assays. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Dose-Dependent Effect of R406 on the Viability of Senescent Human Diploid Fibroblasts (HDFs)

| R406 Concentration (µM) | Percentage of Viable Senescent HDFs (%) |

| 0 (Control) | 100 |

| 1 | ~90 |

| 5 | ~60 |

| 10 | ~40 |

| 20 | ~20 |

Table 2: Induction of Apoptosis in Senescent HDFs by R406

| Treatment | Fold Increase in Caspase-9 Cleavage | Fold Increase in Caspase-7 Cleavage |

| Control (DMSO) | 1.0 | 1.0 |

| R406 (10 µM) | > 2.5 | > 2.0 |

Table 3: Effect of R406 on Pro-Survival Signaling in Senescent HDFs

| Treatment | Relative Phosphorylation of FAK (p-FAK/Total FAK) | Relative Phosphorylation of p38 MAPK (p-p38/Total p38) |

| Control (DMSO) | 1.0 | 1.0 |

| R406 (10 µM) | < 0.5 | < 0.5 |

Mechanism of Action: Inhibition of FAK and p38 MAPK Signaling

Unlike many other senolytics that target the Bcl-2 family of anti-apoptotic proteins, R406 induces apoptosis in senescent cells through a distinct mechanism. Research indicates that R406's senolytic activity is mediated by the inhibition of two key pro-survival kinases: Focal Adhesion Kinase (FAK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2]

SYK, the primary target of R406, is a non-receptor tyrosine kinase that plays a role in various cellular processes. While the direct link between SYK and the FAK/p38 pathways in senescence is still under investigation, it is evident that inhibition of these downstream kinases is a critical event in R406-induced senolysis. FAK is a crucial mediator of cell adhesion and survival signals, while the p38 MAPK pathway is involved in stress responses and inflammation, and its sustained activation can contribute to the senescent phenotype. By inhibiting the phosphorylation and thus the activity of both FAK and p38 MAPK, R406 effectively disrupts the pro-survival signaling network that allows senescent cells to resist apoptosis.[1] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9 and downstream executioner caspases like caspase-7.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of R406 as a senolytic agent.

High-Throughput Screening (HTS) for Senolytic Compounds

-

Objective: To identify compounds that selectively kill senescent cells.

-

Methodology:

-

Cell Culture and Senescence Induction: Human Diploid Fibroblasts (HDFs) are cultured to replicative senescence (typically >50 population doublings). Senescence is confirmed by markers such as senescence-associated β-galactosidase (SA-β-gal) staining and increased p16INK4a expression. Proliferating, low-passage HDFs are used as a control.

-

Compound Library Screening: A library of small molecules is dispensed into 384-well plates containing either senescent or proliferating HDFs at various concentrations.

-

Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.

-

Data Analysis: The viability data is normalized to vehicle-treated controls. Compounds that exhibit a significantly greater reduction in the viability of senescent cells compared to proliferating cells are identified as "hits."

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Objective: To detect senescent cells.

-

Methodology:

-

Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.

-

Staining: After washing with PBS, cells are incubated with the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.

-

Imaging: The development of a blue color, indicating β-galactosidase activity at pH 6.0, is observed under a light microscope. The percentage of blue-stained cells is quantified.

-

Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Methodology:

-

Cell Preparation: Both floating and attached cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Western Blotting for Phosphorylated Proteins

-

Objective: To detect the activation state of specific signaling proteins.

-

Methodology:

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-p38, anti-p38) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative protein levels.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and validation of R406 as a senolytic agent.

Signaling Pathway of R406-Induced Senolysis

Caption: Proposed signaling pathway of R406-induced apoptosis in senescent cells.

Conclusion

The discovery of R406 Benzenesulfonate as a senolytic agent represents a significant advancement in the field of geroscience. Its unique mechanism of action, targeting the FAK and p38 MAPK pro-survival pathways, distinguishes it from other known senolytics and expands the arsenal of potential therapeutics for age-related diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in further exploring the potential of R406 and other SYK inhibitors as a novel class of senotherapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety of this promising compound.

References

R406 Benzenesulfonate: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

R406 Benzenesulfonate is a potent inhibitor of spleen tyrosine kinase (Syk). It is the active metabolite of the oral prodrug Fostamatinib.[1] Fostamatinib is rapidly converted to R406 in the intestine by alkaline phosphatases.[2] R406 binds to the ATP binding pocket of Syk, functioning as an ATP-competitive inhibitor.[1] While its primary therapeutic approval is for the treatment of chronic immune thrombocytopenia (ITP), its mechanism of action holds significant interest for cancer research, particularly in hematological malignancies where Syk signaling is a key driver of cell survival and proliferation.[3] This guide provides an in-depth technical overview of R406 Benzenesulfonate, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

Primary Target: Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, most notably the B-cell receptor (BCR).[4][5] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), Syk is a critical component of the BCR signaling pathway that promotes cell survival and proliferation.[3] Inhibition of Syk by R406 can disrupt these pro-survival signals and induce apoptosis in malignant B-cells.[1]

Other Potential Kinase Targets

While R406 is a potent inhibitor of Syk, it also exhibits activity against other kinases, which may contribute to its overall biological effects. These include:

-

Fms-like tyrosine kinase 3 (FLT3): R406 has been shown to inhibit FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[6][7]

-

RET (Rearranged during transfection): This receptor tyrosine kinase is a driver in certain types of thyroid cancer, and R406 has demonstrated inhibitory activity against it.[8][9][10]

-

TAM Kinases (Tyro3, Axl, Mer): This family of receptor tyrosine kinases is involved in regulating the immune response and can be overexpressed in various cancers, contributing to cell survival and metastasis.[11][12]

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hematological Malignancies | |||

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | < 0.1 | [13] |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD+) | ~0.1 | [14] |

| Various DLBCL cell lines | Diffuse Large B-cell Lymphoma | Varies | [15] |

| Solid Tumors | |||

| Renal Carcinoma Cell Lines | Renal Carcinoma | ~0.15 | [2] |

| HCT116 | Colorectal Cancer | Not specified | [2] |

| A549 | Non-small Cell Lung Cancer | Not specified | [2] |

Preclinical In Vivo Efficacy

Preclinical studies in animal models are crucial for evaluating the anti-tumor activity of a compound before human trials.

| Cancer Model | Treatment | Key Findings | Reference |

| Renal Tumor Xenografts | R406 | Reduced tumor burden at non-toxic doses. | [2] |

| Diffuse Large B-cell Lymphoma Xenografts | Fostamatinib | Showed anti-tumor activity. | [15] |

Clinical Trial Data

Clinical trials provide data on the safety and efficacy of a drug in humans.

| Trial Phase | Cancer Type(s) | Treatment | Key Results | Reference |

| Phase I/II | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma | Fostamatinib | Overall response rate of 22% in DLBCL patients. Higher response (55%) in CLL/SLL patients. | [3] |

| Phase II | Advanced Solid Tumors (Colorectal, NSCLC, Head & Neck, Thyroid, Renal) | Fostamatinib | Limited anti-tumor activity. Disease stabilization rate of 27% in colorectal cancer. | [2] |

| Observational Study | Immune Thrombocytopenia (Second-Line Therapy) | Fostamatinib | ~80% of patients had an overall platelet response. | [16] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines a common method for assessing the effect of R406 on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

R406 Benzenesulfonate

-

DMSO (vehicle control)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5][17]

-

-

Drug Treatment:

-

Prepare serial dilutions of R406 in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of R406 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]

-

-

CCK-8 Reagent Addition:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of R406 compared to the vehicle control.

-

Plot the results to determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

This protocol describes how to detect apoptosis in cells treated with R406 using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

R406 Benzenesulfonate

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of R406 or vehicle control for the specified time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.[18]

-

Western Blotting for Syk Signaling

This protocol details the steps to analyze the phosphorylation status of Syk and its downstream targets.

Materials:

-

Cancer cell lines

-

R406 Benzenesulfonate

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-Akt, anti-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Treat cells with R406 or vehicle control.

-

Wash cells with cold PBS and lyse with lysis buffer on ice.[19]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[19]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C.[20]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for establishing and treating subcutaneous tumor xenografts in mice.

Materials:

-

Cancer cell lines

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

Fostamatinib (or R406 formulated for in vivo use)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium).

-

For some cell lines, mixing with Matrigel can improve tumor take-rate.[1]

-

-

Tumor Implantation:

-

Inject a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of each mouse.[1]

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer Fostamatinib (or R406) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Calculate tumor growth inhibition (TGI).

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by R406 Benzenesulfonate.

References

- 1. curis.com [curis.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. B-cell receptor - Wikipedia [en.wikipedia.org]

- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Aptose Biosciences Inc. (APS) [aptose.com]

- 8. documentsdelivered.com [documentsdelivered.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MD Anderson Research Highlights for August 30, 2023 | MD Anderson Cancer Center [mdanderson.org]

- 15. researchgate.net [researchgate.net]

- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 17. Cellular Assays of Viability, Apoptosis, and Gene Expression [bio-protocol.org]

- 18. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Benzenesulfonate Salt of R406 (Fostamatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostamatinib, a pioneering therapeutic agent, has garnered significant attention for its novel mechanism of action targeting spleen tyrosine kinase (Syk). It is the first approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[1][2][3] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1][2][3] This guide focuses on the benzenesulfonate salt of R406, providing a comprehensive overview of its properties, mechanism of action, and clinical development. While the commercially available form of fostamatinib is a disodium hexahydrate salt, this document will delve into the technical details of the benzenesulfonate salt of its active moiety, R406, a form often used in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₉FN₆O₈S | |

| Molecular Weight | 628.63 g/mol | |

| Appearance | Translucent film | |

| Purity | ≥ 97% (UHPLC) | |

| Solubility | 20 mg/mL in DMSO | |

| Synonyms | Tamatinib besylate, R406 besylate |

Note: The aqueous solubility of the active metabolite R406 is low, a challenge that is overcome by administering it as the prodrug fostamatinib in a solid dosage form.[4][5]

Mechanism of Action: Syk Inhibition

R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and macrophages. Syk is a key mediator of signal transduction downstream of immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs).

In the context of Immune Thrombocytopenia (ITP), the pathogenesis involves the destruction of antibody-coated platelets by macrophages via Fcγ receptors. By inhibiting Syk, R406 disrupts this signaling cascade, thereby reducing platelet destruction.

Signaling Pathway of Syk in Macrophages

The following diagram illustrates the central role of Syk in FcγR-mediated phagocytosis in macrophages and its inhibition by R406.

References

- 1. Fostamatinib produces responses in ITP | MDedge [mdedge.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

R406 Benzenesulfonate: An In-depth Technical Guide to its Modulation of P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between R406 benzenesulfonate, the active metabolite of the spleen tyrosine kinase (SYK) inhibitor fostamatinib, and the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1). The modulation of this critical efflux pump has significant implications for drug metabolism, multidrug resistance in oncology, and drug-drug interactions.

Executive Summary